molecular formula C5H5NOS B093836 Furan-2-carbothioamide CAS No. 17572-09-7

Furan-2-carbothioamide

Cat. No. B093836
CAS RN: 17572-09-7
M. Wt: 127.17 g/mol
InChI Key: OUZNHXMJEBIDSZ-UHFFFAOYSA-N
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Description

Furan-2-carbothioamide is a chemical compound that belongs to the class of organic compounds known as furans. It is characterized by a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom, and a carbothioamide group attached to the second carbon of the furan ring. This compound serves as a key intermediate in the synthesis of various bioactive molecules and polymers, and it has been the subject of several studies due to its potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of furan-2-carbothioamide derivatives has been explored through various methods. For instance, the synthesis of N,N-dimethyl-2-furancarbothioamide has been achieved by cyclometallation reactions with lithium tetrachloropalladate(II) and potassium tetrachloroplatinate(II), leading to the formation of five-membered metallathiaheterocycles . Similarly, N,N-dimethylbenzo[b]furan-2-carbothioamides have been prepared from carboxamides by reaction with Lawesson's reagent, which is a method for converting carboxamides into thioamides . These synthetic approaches are crucial for the development of furan-2-carbothioamide-based compounds with potential applications in various fields.

Molecular Structure Analysis

The molecular structure of furan-2-carbothioamide derivatives has been studied through spectroscopic methods and, in some cases, X-ray crystallography. Cyclometallation of N,N-dimethyl-2-furancarbothioamide results in the coordination of the thioamide group through the sulfur atom, forming a five-membered metallathiaheterocycle . The furan ring is typically metallated at position 3, and the orientation of other groups or ligands in the complex can influence the overall molecular structure .

Chemical Reactions Analysis

Furan-2-carbothioamide and its derivatives participate in various chemical reactions. For example, the cyclometallation reactions mentioned earlier involve the formation of metal complexes with palladium, platinum, ruthenium, and rhodium . These reactions are regioselective and can lead to the formation of complexes with different properties depending on the metal and ligands involved. Additionally, furan-2-carbothioamide derivatives have been used as intermediates in the synthesis of 2-aminofurans and 2-unsubstituted furans through carbenoid-mediated [3 + 2] cycloaddition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-2-carbothioamide derivatives are influenced by their molecular structure. For instance, the presence of the carbothioamide group can affect the acidity and binding properties of the compound, as seen in the synthesis of 2-(guanidiniocarbonyl)furans, which exhibit different pKa values and anion binding capabilities compared to their pyrrole analogs . The synthesis of biobased polyesters using furan derivatives as building blocks has also been explored, demonstrating the potential of these compounds in creating materials with desirable physical properties10.

Scientific Research Applications

  • Electric Dipole Moments and Conformations : A study by Pappalardo & Gruttadauria (1974) measured the electric dipole moments of furan-2-carbothioamide and analyzed these in terms of molecular solute conformations (Pappalardo & Gruttadauria, 1974).

  • Antibacterial Activity : Rani, Yusuf, & Khan (2012) synthesized novel 1-N-substituted cyclized pyrazoline analogues including furan-2-carbothioamide derivatives. These compounds exhibited significant in vitro antibacterial activity against various bacteria, such as Aeromonas hydrophila and Staphylococcus aureus (Rani, Yusuf, & Khan, 2012).

  • Synthesis and Properties : El’chaninov & Aleksandrov (2017) discussed the synthesis of N-(Quinolin-6-yl)furan-2-carbothioamide and its subsequent transformation into 2-(furan-2-yl)thiazolo[5,4-f]quinoline, indicating its potential in developing new chemical entities (El’chaninov & Aleksandrov, 2017).

  • Urease Inhibition : Saeed et al. (2015) synthesized a series of 2-(hetero(aryl)methylene) hydrazine-1-carbothioamides, including a furan ring derivative, which was found to be a potent inhibitor of urease (Saeed et al., 2015).

  • HPLC-DAD Method Development : Varynskyi, Parchenko, & Kaplaushenko (2017) developed a highly sensitive and selective method for determining piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate, indicating the use of furan-2-carbothioamide derivatives in pharmaceutical analysis (Varynskyi, Parchenko, & Kaplaushenko, 2017).

  • Metal Complex Stability : Junaid, Bhandarkar, Khan, & Khobragade (2020) studied the stability constants of metal complexes with furan-2-carbothioamide derivatives, indicating its relevance in coordination chemistry (Junaid, Bhandarkar, Khan, & Khobragade, 2020).

  • Cyclometallation Studies : Nonoyama (1990) investigated the cyclometallation of N, N-dimethyl-3-furancarbothioamide with various metals, highlighting its potential in the field of organometallic chemistry (Nonoyama, 1990).

  • Corrosion Inhibition : Khaled, Amin, & Al‐Mobarak (2010) explored the inhibition of copper corrosion by N-(furan-2-ylmethyl)-1H-benzotriazole-1-carbothioamide, suggesting its application in materials science (Khaled, Amin, & Al‐Mobarak, 2010).

  • Palladacycle Synthesis : Xiong et al. (2004) reported the synthesis of furancarbothioamide-based palladacycles, demonstrating their effectiveness in Heck and Suzuki reactions under aerobic conditions, relevant in organic synthesis (Xiong et al., 2004).

Safety And Hazards

Furan-2-carbothioamide is classified as a hazard under the GHS07 category . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and using personal protective equipment .

Future Directions

While specific future directions for Furan-2-carbothioamide were not found, furan carboxamides have been studied for their potential in various applications. For instance, (2E)-2-(furan-2-ylmethylidene) hydrazine carbothioamide has been studied as an inhibitor for acid corrosion of mild steel . Another study suggests that furan carboxamides could be promising structures in the development of more potent pharmaceutical agents .

properties

IUPAC Name

furan-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS/c6-5(8)4-2-1-3-7-4/h1-3H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZNHXMJEBIDSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380388
Record name furan-2-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan-2-carbothioamide

CAS RN

17572-09-7
Record name furan-2-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name furan-2-carbothioamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
AA Aleksandrov, MM Elchaninov… - Russian Journal of …, 2021 - Springer
The acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol gave N-(pyridin-2-yl)furan-2-carboxamide, and treatment of the latter with excess P 2 S 5 in anhydrous …
Number of citations: 1 link.springer.com
MM El'chaninov, AA Aleksandrov… - Russian Journal of …, 2018 - Springer
… 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole was synthesized by Jacobson oxidation of N-(1-methylindazol-6-yl) furan-2-carbothioamide with potassium ferricyanide in an …
Number of citations: 1 link.springer.com
MM El'chaninov, АА Aleksandrov - Russian Journal of General Chemistry, 2017 - Springer
… Treatment of the product with excess Р2S5 in anhydrous pyridine gave N-(quinolin-6-yl)furan-2-carbothioamide which was oxidized with potassium ferricyanide in an alkaline medium …
Number of citations: 1 link.springer.com
M Nonoyama, K Nonoyama - Polyhedron, 1991 - Elsevier
Freshly prepared N,N-dimethyl-furan-2(and 3)-carboselenoamide [abbreviated as H(CE), or as Hafs and Hbfs, respectively] was cyclopalladated with lithium tetrachloropalladate in …
Number of citations: 18 www.sciencedirect.com
MM El'chaninov, AA Aleksandrov - Russian Journal of Organic Chemistry, 2017 - Springer
Methylation of 5(6)-nitro-1H-benzimidazole with methyl iodide in the presence of potassium hydroxide and N-methylpyrrolidin-2-one gave a mixture of isomeric 1-methyl-5-nitro- and 1-…
Number of citations: 2 link.springer.com
AA Aleksandrov, MM El'chaninov… - Russian Journal of …, 2018 - Springer
… N-(Naphthalen2-yl)furan-2-carbothioamide (2) was dissolved in aqueous propan-2-ol, the solution was made alkaline by adding 2% potassium hydroxide solution, and a 20% aqueous …
Number of citations: 2 link.springer.com
AA Aleksandrov, MM Elchaninov, DA Tishina… - Russian Journal of …, 2021 - Springer
Acylation of 1,3-benzothiazol-6-amine with furan-2-carbonyl chloride in propan-2-ol gave N-(1,3-benzothiazol-6-yl)furan-2-carboxamide which was converted to the corresponding …
Number of citations: 1 link.springer.com
AA Aleksandrov, MM El'chaninov… - Russian Journal of …, 2019 - Springer
… Oxidation of N-(5-quinolyl)furan-2-carbothioamide 2 in aqueous propan-2-ol with a 20% K3[Fe(CN)6] aqueous solution led to the formation of 2-(fur-2-yl)thiazolo[4,5-f]quinoline 3 with a …
Number of citations: 2 link.springer.com
АА Aleksandrov, ММ El'chaninov - Russian Journal of General Chemistry, 2017 - Springer
… By heating compound 3 with excess phosphorus pentasulfide in anhydrous toluene we could replace the carbonyl oxygen by sulfur to obtain N-(1-naphthyl)furan-2-carbothioamide 4 in …
Number of citations: 2 link.springer.com
GC Pappalardo, S Gruttadauria - Journal of the Chemical Society …, 1974 - pubs.rsc.org
… Against the implication in Table 3 that furan-2carbothioamide has a planar conformation with a small preponderance of the S-tram-isomer (St~am : S-cis 64 : 36) must be set the …
Number of citations: 4 pubs.rsc.org

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